5-Cyclopropyl-2-phenylpyrimidine
Description
Significance of Pyrimidine (B1678525) Scaffolds in Modern Chemical and Biological Sciences
The pyrimidine ring is a fundamental heterocyclic scaffold that holds a position of immense importance in the chemical and biological sciences. nih.govignited.in As an essential component of the nucleobases cytosine, thymine, and uracil, it forms the structural basis of the genetic code in DNA and RNA. ignited.inresearchgate.net This inherent biological role means that pyrimidine derivatives can readily interact with biomolecules like enzymes and genetic material within a cell. nih.gov
In medicinal chemistry, the pyrimidine nucleus is considered a "privileged structure" due to its presence in a vast number of natural and synthetic compounds with a wide array of pharmacological activities. researchgate.netucsb.edu Pyrimidine-based drugs are successfully employed in clinical practice as anticancer (e.g., 5-fluorouracil, gemcitabine), antiviral (e.g., zidovudine), and antimicrobial (e.g., trimethoprim) agents. researchgate.netmdpi.com The versatility of the pyrimidine ring, which allows for structural modification at its 2, 4, 5, and 6 positions, enables chemists to create large and structurally diverse libraries of compounds for drug discovery. researchgate.netmdpi.com This adaptability has led to the development of pyrimidine derivatives with applications as anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and cardiovascular drugs. ignited.inresearchgate.netmdpi.com Beyond medicine, pyrimidine derivatives are also utilized in agrochemicals and as corrosion inhibitors and fluorescent dyes. mdpi.com
Rationale for Investigating 5-Cyclopropyl-2-phenylpyrimidine: A Unique Pyrimidine Architecture
The specific architecture of this compound presents a compelling case for scientific investigation, arising from the distinct and synergistic properties of its constituent parts. The rationale for its study is built upon the established significance of the pyrimidine core, enhanced by the strategic placement of a phenyl group at the C2 position and a cyclopropyl (B3062369) group at the C5 position.
The 2-Phenylpyrimidine (B3000279) Motif : The introduction of a phenyl group at the C2 position is a common strategy in the design of bioactive molecules. Phenyl rings can engage in crucial binding interactions (such as pi-pi stacking and hydrophobic interactions) within the active sites of biological targets. A series of 2-phenyl pyrimidine derivatives have been developed as potent inhibitors of Bruton's tyrosine kinase (BTK), an important target in the treatment of B-cell malignancies. nih.gov This substitution pattern is integral to achieving high potency and selectivity for various enzymes and receptors.
The 5-Cyclopropyl Substituent : The cyclopropyl group is a small, strained ring that has become an increasingly valuable tool in medicinal chemistry. scientificupdate.comnih.gov Its incorporation into a molecule can confer several advantageous properties. Due to its rigid, three-dimensional structure, it can act as a conformational linker, holding other parts of the molecule in a specific orientation that may be optimal for binding to a biological target. scientificupdate.comiris-biotech.de This conformational restriction can lead to enhanced potency and selectivity. nih.govresearchgate.net Furthermore, the cyclopropyl ring is often used to improve a compound's metabolic stability. hyphadiscovery.com The high C-H bond dissociation energy of the cyclopropyl group makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which can increase the half-life of a drug. hyphadiscovery.com It is frequently used as a bioisosteric replacement for moieties like alkenes or isopropyl groups to fine-tune a molecule's properties. scientificupdate.com
The combination of these three motifs—a biologically active pyrimidine core, a C2-phenyl group for target binding, and a C5-cyclopropyl group for enhancing potency and metabolic stability—creates the unique architecture of this compound, marking it as a compound with significant potential for novel pharmacological applications.
Below is a summary of the properties contributed by each structural component of this compound.
| Structural Component | Key Properties and Rationale for Inclusion |
|---|---|
| Pyrimidine Core | Privileged scaffold in medicinal chemistry; core of natural nucleobases; versatile for chemical modification; associated with a broad spectrum of biological activities. nih.govresearchgate.netmdpi.com |
| 2-Phenyl Group | Facilitates key binding interactions with biological targets (e.g., pi-pi stacking); a common feature in potent enzyme inhibitors like kinase inhibitors. nih.gov |
| 5-Cyclopropyl Group | Provides conformational rigidity, potentially increasing binding affinity and potency; enhances metabolic stability by resisting CYP450 oxidation; acts as a versatile bioisostere. scientificupdate.comnih.govhyphadiscovery.com |
Overview of Current Research Trajectories and Knowledge Gaps Pertaining to the Compound
While extensive research exists on substituted pyrimidines, the specific compound this compound remains largely unexplored in published scientific literature. Current research trajectories in related areas focus on synthesizing and evaluating various substituted pyrimidines for a range of therapeutic targets. For instance, significant effort is dedicated to developing novel 2-phenylpyrimidine derivatives as kinase inhibitors for oncology nih.gov and as antifungal agents targeting the CYP51 enzyme. nih.gov Similarly, the synthesis of novel cyclopropyl-containing nucleoside analogues as potential antiherpetic agents is an active area of investigation. nih.gov
Research on 5-substituted pyrimidines has shown that this position is tolerant to a variety of functional groups, including bulky substituents like phenyl rings, which can be incorporated by DNA polymerases. nih.gov This suggests that the C5 position is a viable site for modification to modulate biological activity.
The primary knowledge gap is the absence of dedicated studies on this compound itself. There is a lack of reported data concerning its synthesis, full chemical characterization, and biological evaluation. Key unanswered questions include:
What are the most efficient synthetic routes to produce this compound and its derivatives?
What are its specific physicochemical properties, such as solubility, stability, and crystal structure?
What is its profile of biological activity? Does it exhibit kinase inhibitory, anticancer, antimicrobial, or other therapeutic effects predicted by its structural motifs?
How does the combination of the C5-cyclopropyl and C2-phenyl groups specifically influence its interaction with biological targets compared to other substitution patterns?
Addressing these knowledge gaps through targeted synthesis and screening programs represents a promising avenue for future research in medicinal chemistry and drug discovery.
Structure
2D Structure
3D Structure
Properties
CAS No. |
90253-39-7 |
|---|---|
Molecular Formula |
C13H12N2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
5-cyclopropyl-2-phenylpyrimidine |
InChI |
InChI=1S/C13H12N2/c1-2-4-11(5-3-1)13-14-8-12(9-15-13)10-6-7-10/h1-5,8-10H,6-7H2 |
InChI Key |
GSTSUPPOWHCMRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CN=C(N=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Synthesis Pathways
Retrosynthetic Analysis of 5-Cyclopropyl-2-phenylpyrimidine
Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. advancechemjournal.com For this compound, the analysis can proceed through several logical disconnections.
The primary disconnections are at the carbon-carbon bonds connecting the cyclopropyl (B3062369) and phenyl groups to the pyrimidine (B1678525) ring. This suggests that the synthesis could involve the formation of these bonds on a pre-existing pyrimidine core. Another key disconnection breaks the pyrimidine ring itself, pointing towards a synthesis that constructs the ring from acyclic precursors.
A plausible retrosynthetic pathway involves disconnecting the pyrimidine ring according to the logic of the Pinner synthesis, a classical method for preparing pyrimidines. advancechemjournal.com This approach breaks the ring down into two key synthons: benzamidine (B55565) and a cyclopropyl-substituted β-dicarbonyl compound. These synthons, in turn, can be traced back to readily available starting materials.
Classical Pyrimidine Synthesis Approaches Adapted for this compound
The Pinner synthesis is a well-established method for constructing pyrimidine rings through the condensation of a β-dicarbonyl compound with an amidine. mdpi.com This classical approach can be adapted for the synthesis of this compound. The reaction would involve the condensation of benzamidine with a suitable 3-cyclopropyl-1,3-dicarbonyl compound. The specific nature of the dicarbonyl compound (e.g., a diketone, ketoester, or dialdehyde) would influence the reaction conditions and the initial substituents on the pyrimidine ring, which may require subsequent modification.
Another classical approach is the Biginelli reaction, a one-pot multicomponent reaction that combines an aldehyde, a β-ketoester, and urea (B33335) or a urea derivative. mdpi.com While typically used to synthesize dihydropyrimidinones, modifications of this reaction could potentially be adapted to form the fully aromatic pyrimidine ring of the target compound.
| Classical Synthesis Precursors |
| Benzamidine |
| 3-Cyclopropyl-1,3-dicarbonyl compound |
Modern Catalytic Methods for Ring Construction and Functionalization
Modern organic synthesis has seen the development of powerful catalytic methods that offer high efficiency and selectivity. These methods are applicable to both the construction of the pyrimidine ring and the introduction of its substituents. mdpi.comacs.org
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high precision. acs.orgnih.gov These methods are particularly useful for functionalizing heterocyclic rings like pyrimidine.
The Suzuki-Miyaura coupling reaction, which typically employs a palladium catalyst, is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate. nih.govnih.gov This reaction is well-suited for the synthesis of this compound. A potential synthetic route could start with a dihalopyrimidine, such as 2,5-dichloropyrimidine (B52856) or 2,5-dibromopyrimidine. Sequential Suzuki-Miyaura couplings could then be used to introduce the phenyl and cyclopropyl groups. The differing reactivity of the halogen atoms can allow for selective, stepwise introduction of the substituents. For instance, the phenyl group could be introduced first, followed by the cyclopropyl group in a second coupling step. The use of potassium cyclopropyltrifluoroborate (B8364958) is a common and effective way to introduce the cyclopropyl moiety. nih.gov
| Suzuki-Miyaura Coupling Components | Catalyst/Reagents |
| 2,5-Dihalopyrimidine | Palladium catalyst (e.g., Pd(OAc)₂) |
| Phenylboronic acid | Base (e.g., Cs₂CO₃) |
| Potassium cyclopropyltrifluoroborate | Ligand (e.g., n-BuPAd₂) |
The Sonogashira coupling is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. rsc.orgresearchgate.net While not a direct route to an alkyl or aryl substituent, it can be a key step in a multi-step synthesis. For example, a 5-halopyrimidine could undergo Sonogashira coupling with an alkyne, and the resulting alkynylpyrimidine could then be further transformed to introduce the cyclopropyl group. Other C-C bond forming reactions, such as the Negishi coupling (using organozinc reagents) and Stille coupling (using organotin reagents), also represent viable, though perhaps less common, alternatives for the synthesis of this compound. nih.gov
Regioselective and Chemoselective Synthetic Strategies
The precise control of substituent placement on the pyrimidine ring is crucial for defining the properties of the final molecule. Regioselective and chemoselective strategies ensure that the desired isomer is formed preferentially.
The aforementioned iridium-catalyzed multicomponent synthesis is noted for its high regioselectivity, which is a significant advantage in constructing unsymmetrically substituted pyrimidines like this compound. acs.orgnih.govbohrium.com The specific arrangement of the substituents is dictated by the choice of the starting amidine and alcohol building blocks.
An alternative approach to achieve regioselectivity involves the directed functionalization of a pre-formed pyrimidine ring. For instance, a highly regioselective lithiation-substitution protocol has been developed for the synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones. nih.gov This strategy involves the protection of the amino group, followed by metallation and subsequent reaction with an electrophile to introduce a substituent at a specific position. While this example focuses on the 6-position, similar principles of directed metallation could potentially be applied to introduce a cyclopropyl group at the 5-position of a suitably functionalized pyrimidine precursor.
The synthesis of 5-substituted pyrimidine nucleosides has also been achieved through the addition of formaldehyde (B43269) to a pyrimidine base, demonstrating another route for regioselective functionalization at the C5 position. acs.org Furthermore, the synthesis of various fused pyrimidine heterocycles, such as 7-aryl-5-methyl- acs.orgbohrium.comrsc.orgtriazolo[1,5-a]pyrimidines, showcases efficient one-step procedures with excellent regioselectivity. rsc.org
Table 2: Comparison of Regioselective Synthetic Strategies
| Strategy | Description | Key Features | Reference |
| Iridium-Catalyzed MCR | Assembly of the pyrimidine ring from an amidine and alcohols. | High regioselectivity determined by starting materials; sustainable. | acs.orgnih.govbohrium.com |
| Directed Lithiation-Substitution | Functionalization of a pre-formed pyrimidine ring via a lithiated intermediate. | Allows for the introduction of substituents at specific positions; requires protecting groups. | nih.gov |
| Formaldehyde Addition | Introduction of a functional group at the C5 position of a pyrimidine. | A specific method for C5 functionalization. | acs.org |
| One-Step Cyclization | Formation of fused pyrimidine systems with inherent regiocontrol. | Efficient for constructing complex heterocyclic systems. | rsc.org |
Considerations for Scalable Synthesis and Process Optimization
The transition from laboratory-scale synthesis to large-scale industrial production requires careful consideration of factors such as cost, safety, efficiency, and robustness of the chemical process.
For the synthesis of this compound, strategies that are inherently scalable are highly desirable. The synthesis of various substituted pyrimidine derivatives has been achieved using methods described as suitable for large-scale production. nih.gov For example, the cyclization of chalcones with guanidine (B92328) hydrochloride is a straightforward and economical approach to pyrimidine synthesis. nih.gov
The challenges of scaling up syntheses involving cyclopropane (B1198618) moieties have been addressed in the literature. For instance, the development of a scalable process for a complex intermediate featuring a chiral, quaternary cyclopropane moiety highlighted the need to sometimes revise initial synthetic routes to overcome issues encountered during scale-up. acs.org This study emphasized the importance of understanding the reaction mechanism to devise a more robust and efficient large-scale process.
Table 3: Key Considerations for Scalable Synthesis of this compound
| Consideration | Potential Challenges | Potential Solutions | Reference |
| Starting Material Cost & Availability | High cost or limited availability of cyclopropyl precursors. | Develop synthetic routes from inexpensive, readily available starting materials. | nih.gov |
| Reaction Robustness | Reactions that are sensitive to minor changes in conditions may fail on a larger scale. | Thorough process optimization; selection of robust reactions like established cyclization methods. | nih.govnih.gov |
| Cyclopropane Ring Stability | Potential for ring-opening or rearrangement under harsh reaction conditions. | Use of mild reaction conditions; careful selection of reagents and catalysts. | acs.org |
| Purification | Difficulty in removing impurities on a large scale. | Develop crystallization-based purification methods; minimize byproduct formation through optimized reaction conditions. | acs.org |
| Overall Process Efficiency | Low yields in multiple steps can significantly reduce the overall yield. | Employ convergent synthetic strategies; utilize one-pot or multi-component reactions to reduce the number of steps. | acs.orgnih.govbohrium.comnih.gov |
Advanced Structural Characterization and Conformational Analysis
High-Resolution Spectroscopic Techniques for Structural Elucidation
High-resolution spectroscopy provides invaluable insights into the molecular framework of 5-Cyclopropyl-2-phenylpyrimidine, allowing for the unambiguous assignment of its constituent atoms and the functional groups they form.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the chemical environment and connectivity of atoms within a molecule.
One-dimensional NMR experiments, particularly ¹H and ¹³C NMR, are fundamental for the initial structural verification of this compound.
¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the phenyl, pyrimidine (B1678525), and cyclopropyl (B3062369) moieties. The phenyl protons would typically appear as multiplets in the aromatic region (δ 7.0-8.5 ppm). The protons on the pyrimidine ring are anticipated to show characteristic shifts, with the C4 and C6 protons likely appearing as a singlet or two distinct signals depending on their chemical environment. The cyclopropyl protons would be observed in the upfield region (δ 0.5-2.0 ppm), with the methine proton appearing as a multiplet and the methylene (B1212753) protons as two separate multiplets due to their diastereotopic nature.
¹³C NMR: The carbon-13 NMR spectrum provides complementary information, with each unique carbon atom giving rise to a distinct signal. The phenyl carbons would resonate in the δ 120-140 ppm range, with the ipso-carbon (the one attached to the pyrimidine ring) appearing at a different shift. The pyrimidine carbons would have characteristic chemical shifts, with C2, being attached to the phenyl group, resonating at a downfield position. The carbons of the cyclopropyl group are expected in the upfield region of the spectrum (δ 5-20 ppm).
Based on data for analogous structures like cyclopropyl phenyl ketone and 2-phenylpyrimidine (B3000279), the expected chemical shifts can be estimated.
Expected ¹H NMR Chemical Shifts for this compound
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| Phenyl-H (ortho) | 7.9 - 8.2 | Multiplet |
| Phenyl-H (meta, para) | 7.3 - 7.6 | Multiplet |
| Pyrimidine-H (C4, C6) | ~8.5 - 9.0 | Singlet or Doublet |
| Cyclopropyl-CH | 1.5 - 2.0 | Multiplet |
| Cyclopropyl-CH₂ | 0.5 - 1.5 | Multiplets |
Expected ¹³C NMR Chemical Shifts for this compound
| Carbon | Expected Chemical Shift (ppm) |
| Phenyl C (ipso) | ~137 |
| Phenyl C (ortho, meta, para) | 128 - 131 |
| Pyrimidine C2 | ~164 |
| Pyrimidine C4, C6 | ~157 |
| Pyrimidine C5 | ~115 |
| Cyclopropyl CH | 10 - 15 |
| Cyclopropyl CH₂ | 5 - 10 |
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For this compound, COSY would show correlations between the ortho, meta, and para protons of the phenyl ring, and between the methine and methylene protons of the cyclopropyl group.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the directly attached carbon atoms. This would allow for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range couplings between protons and carbons (typically over 2-3 bonds). For instance, HMBC would show correlations from the phenyl protons to the pyrimidine C2 carbon, and from the cyclopropyl protons to the pyrimidine C5 carbon, confirming the connectivity of the different ring systems. mdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. In this compound, NOESY could reveal through-space interactions between the ortho-protons of the phenyl ring and the C4/C6 protons of the pyrimidine ring, offering insights into the preferred conformation around the C-C bond connecting the two rings.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₃H₁₂N₂), the exact mass can be calculated and compared with the experimentally determined value, confirming the molecular formula.
The fragmentation pattern observed in the mass spectrum provides further structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of the cyclopropyl group, cleavage of the pyrimidine ring, and fragmentation of the phenyl ring. The mass spectrum of the related compound 2-phenylpyrimidine shows a prominent molecular ion peak and fragmentation corresponding to the loss of HCN and other small neutral molecules. massbank.eu The presence of the cyclopropyl group would introduce additional fragmentation pathways.
Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Fragment Ion | Possible Neutral Loss |
| 196 | [M]⁺ | - |
| 168 | [M - C₂H₄]⁺ | Ethene from cyclopropyl |
| 155 | [M - C₃H₅]⁺ | Cyclopropyl radical |
| 129 | [C₉H₇N₂]⁺ | - |
| 103 | [C₇H₅N]⁺ | - |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.
IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the phenyl and pyrimidine rings would be observed in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the cyclopropyl group would be found around 3100-3000 cm⁻¹, and its ring deformation modes at lower wavenumbers.
Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. The symmetric breathing modes of the aromatic rings are often strong in the Raman spectrum.
Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Cyclopropyl C-H Stretch | 3000 - 3100 |
| C=N Stretch (Pyrimidine) | 1550 - 1600 |
| C=C Stretch (Aromatic/Pyrimidine) | 1400 - 1600 |
| Phenyl Ring Bending (out-of-plane) | 690 - 900 |
X-ray Crystallography for Solid-State Structure Determination
While spectroscopic methods provide a wealth of information about the connectivity and local environment of atoms, X-ray crystallography offers the most definitive picture of the molecule's three-dimensional structure in the solid state. Although a specific crystal structure for this compound is not publicly available, analysis of related structures, such as substituted 2-phenylpyrimidines and cyclopropyl-aryl systems, allows for a reliable prediction of its solid-state conformation.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. Although a crystal structure for this compound has not been reported, we can examine data from analogous compounds to understand the likely structural features. A relevant series of analogs, 5-hydroxymethyl-2-phenylpyrimidine derivatives, has been analyzed, providing valuable insights. mdpi.com
For instance, the analysis of compounds with a 2-phenylpyrimidine core reveals a generally planar pyrimidine ring. mdpi.com A key structural parameter is the torsion angle between the plane of the pyrimidine ring and the attached phenyl group. In a series of 5-hydroxymethyl-2-phenylpyrimidine derivatives with varying substituents at the 4-position, this dihedral angle was found to range from approximately 9.5° to 26.4°. mdpi.com This indicates that while there is a degree of conjugation between the two rings, steric or packing forces can cause a significant twist from coplanarity.
A hypothetical table of crystallographic data, based on what would be expected for a compound like this compound, is presented below. This data is illustrative and not based on experimental results for the title compound.
| Parameter | Illustrative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~9.5 |
| b (Å) | ~11.0 |
| c (Å) | ~9.6 |
| β (°) | ~106 |
| Volume (ų) | ~970 |
| Z | 4 |
| Dihedral Angle (°) | ~15-25 |
| (Note: This table is a hypothetical representation and is not experimental data for this compound.) |
Crystal Packing and Intermolecular Interaction Studies
The way molecules arrange themselves in a crystal lattice is dictated by a variety of intermolecular forces. For this compound, the primary interactions would be van der Waals forces and potentially weak C-H···N and C-H···π hydrogen bonds. The phenyl and pyrimidine rings also offer the possibility of π-π stacking interactions, which are common in aromatic systems and contribute significantly to crystal stability. nih.gov
| Interaction Type | Potential Functional Groups Involved |
| C-H···N Hydrogen Bonds | Cyclopropyl/Phenyl C-H donors and Pyrimidine N acceptors. |
| C-H···π Interactions | Cyclopropyl/Phenyl C-H donors and Phenyl/Pyrimidine π-systems. |
| π-π Stacking | Face-to-face or offset interactions between Phenyl and Pyrimidine rings. |
| van der Waals Forces | General interactions involving all atoms. |
| (Note: This table outlines the expected intermolecular interactions.) |
Polymorphism and Co-crystallization Phenomena
Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have distinct physical properties. The potential for polymorphism in this compound is significant, as even small changes in crystallization conditions can lead to different packing arrangements, especially when packing is governed by a multitude of weak interactions.
Co-crystallization, the process of forming a crystalline solid containing two or more different molecules in a stoichiometric ratio, is another relevant phenomenon. Pyrimidine derivatives, particularly those with hydrogen bond accepting nitrogen atoms like 2-aminopyrimidines, are well-known to form co-crystals with various co-formers, such as carboxylic acids. While this compound lacks the amino group that is a strong driver for such interactions, the pyrimidine nitrogens can still act as hydrogen bond acceptors, suggesting that co-crystallization is a possibility with suitable donor molecules.
Conformational Analysis and Stereochemical Insights
The conformational flexibility of this compound is primarily centered around the rotation of the phenyl and cyclopropyl groups relative to the central pyrimidine ring.
The orientation of the phenyl group is of particular interest. As observed in related 2-phenylpyrimidine structures, a twisted conformation is expected, with the dihedral angle between the pyrimidine and phenyl rings likely falling in the range of 10-30 degrees. mdpi.com This twist represents a balance between the stabilizing effect of π-conjugation, which favors planarity, and the need to relieve steric hindrance between the ortho-hydrogens of the phenyl ring and the atoms of the pyrimidine ring.
The cyclopropyl group's conformation relative to the pyrimidine ring is also a key feature. Studies of phenylcyclopropane systems have shown that the most stable conformation is typically the "bisected" arrangement, where the plane of the phenyl ring (or in this case, the pyrimidine ring) eclipses one of the carbon-carbon bonds of the cyclopropane (B1198618) ring. This orientation allows for electronic interaction between the cyclopropane's Walsh orbitals and the π-system of the aromatic ring. It is therefore highly probable that the cyclopropyl group in this compound adopts a similar bisected conformation.
Chemical Reactivity, Transformations, and Derivatization
Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) and Phenyl Rings
The electronic nature of the pyrimidine and phenyl rings in 5-Cyclopropyl-2-phenylpyrimidine governs their susceptibility to substitution reactions. The pyrimidine ring, being a π-deficient heteroaromatic system, is generally deactivated towards electrophilic attack but activated for nucleophilic substitution. Conversely, the phenyl ring's reactivity is modulated by the electron-withdrawing effect of the attached pyrimidine.
Pyrimidine Ring:
The pyrimidine core is highly resistant to electrophilic aromatic substitution due to the presence of two electron-withdrawing nitrogen atoms. These atoms significantly reduce the electron density of the ring, making it a poor nucleophile.
However, this electron deficiency makes the pyrimidine ring susceptible to nucleophilic aromatic substitution (SNAr) . In pyrimidine and the closely related pyridine (B92270) systems, nucleophilic attack occurs preferentially at the positions ortho and para to the nitrogen atoms (the C-2, C-4, and C-6 positions) because the negative charge of the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom, leading to greater stabilization. youtube.comyoutube.com For this compound, the C-4 and C-6 positions are the most likely sites for nucleophilic attack, assuming a suitable leaving group is present at one of these positions. The reaction proceeds via an addition-elimination mechanism. youtube.comyoutube.com
The Chichibabin reaction, a well-known nucleophilic substitution where an amino group is introduced onto a heterocyclic ring using sodium amide, typically results in amination at the 2- or 4-position of pyridines with the expulsion of a hydride ion. youtube.com While direct application to this compound is not documented, analogous reactivity would be expected at the 4- or 6-position if forced under harsh conditions.
Phenyl Ring:
The 2-phenyl substituent on the pyrimidine ring experiences a deactivating, electron-withdrawing effect from the heterocyclic core. This deactivation makes the phenyl ring less reactive towards electrophilic aromatic substitution than benzene (B151609) itself. youtube.com Any electrophilic attack would be directed to the meta positions of the phenyl ring, as the ortho and para positions are more deactivated due to resonance effects. Reactions such as nitration or halogenation would require harsh conditions. youtube.comquora.com
Nucleophilic substitution on the unsubstituted phenyl ring is highly unlikely as it lacks the necessary activation by strong electron-withdrawing groups.
Table 1: Predicted Regioselectivity of Substitution Reactions
| Ring System | Type of Substitution | Predicted Position of Attack | Rationale |
|---|---|---|---|
| Pyrimidine Ring | Electrophilic | Unlikely | Electron-deficient ring due to two nitrogen atoms. |
| Pyrimidine Ring | Nucleophilic | C-4 and C-6 | Stabilization of the anionic intermediate by nitrogen atoms. youtube.comyoutube.com |
| Phenyl Ring | Electrophilic | Meta | Deactivating, meta-directing effect of the pyrimidine ring. quora.com |
| Phenyl Ring | Nucleophilic | Unlikely | Lack of activation; ring is not sufficiently electron-poor. |
Transformations Involving the Cyclopropyl (B3062369) Moiety
The cyclopropyl group is a unique substituent that imparts specific reactivity due to its significant ring strain (approximately 27 kcal/mol). wikipedia.org The C-C bonds have increased p-orbital character, giving the group properties that resemble a double bond. wikipedia.org This makes it susceptible to reactions that lead to the opening of the three-membered ring.
Transformations of the cyclopropyl group in molecules like this compound can be initiated by various means:
Oxidative Ring Opening: In metabolic studies of drugs containing cyclopropylamines, cytochrome P450-mediated oxidation can lead to ring-opened metabolites. hyphadiscovery.com This suggests that the cyclopropyl group on the pyrimidine ring could undergo NADPH-dependent oxidation to form hydroxylated or ring-opened products.
Radical Reactions: The strained C-C bonds of a cyclopropyl ring can be cleaved by radical species. For instance, bromine radical-mediated ring-opening of alkylidenecyclopropanes is a known transformation. beilstein-journals.orgnih.gov Similarly, radicals generated from this compound could lead to ring-opened derivatives.
Acid-Catalyzed Ring Opening: In the presence of strong acids, the cyclopropyl group can be protonated, leading to a carbocation that is susceptible to nucleophilic attack, resulting in a ring-opened product. The stability of the resulting carbocation would influence the feasibility of this reaction.
Medicinal chemistry studies have sometimes involved the replacement of a cyclopropyl ring with a gem-dimethyl group to prevent bioactivation reactions involving ring-opening. hyphadiscovery.com
Functional Group Interconversions and Peripheral Modifications
While this compound itself has limited functional groups for direct interconversion, its derivatives can be readily modified. Functional group interconversion (FGI) is a cornerstone of synthetic chemistry, allowing for the transformation of one functional group into another. fiveable.meimperial.ac.uk
Should derivatives of this compound be synthesized containing functional groups such as hydroxyl, amino, or carboxyl groups, a wide array of standard synthetic transformations could be applied. ub.eduvanderbilt.edu
Examples of Potential Functional Group Interconversions on Derivatives:
| Starting Functional Group | Reagent(s) | Resulting Functional Group | Reaction Type |
| Hydroxyl (-OH) | SOCl₂, PBr₃ | Halogen (-Cl, -Br) | Nucleophilic Substitution vanderbilt.edusinica.edu.tw |
| Carboxylic Acid (-COOH) | 1. SOCl₂ 2. Amine (R-NH₂) | Amide (-CONH-R) | Acylation sinica.edu.tw |
| Carboxylic Acid (-COOH) | LiAlH₄ | Primary Alcohol (-CH₂OH) | Reduction fiveable.mevanderbilt.edu |
| Nitrile (-CN) | H₂/Pd, LiAlH₄ | Primary Amine (-CH₂NH₂) | Reduction vanderbilt.edu |
| Halogen (-X) | NaN₃ | Azide (-N₃) | Nucleophilic Substitution vanderbilt.edu |
These modifications would typically be performed on substituents attached to the pyrimidine or phenyl rings, allowing for the synthesis of a diverse library of compounds based on the this compound scaffold.
Ring-Opening and Ring-Closing Reactions of the Pyrimidine Core (if applicable to specific derivatives)
The pyrimidine ring, particularly when activated by certain substituents or upon quaternization, can undergo ring transformation reactions. wur.nl These reactions often proceed via an initial nucleophilic attack, followed by ring-opening and subsequent recyclization to form a new heterocyclic system. This sequence is often referred to as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closing) mechanism . wur.nl
For instance, studies on 5-nitropyrimidine (B80762) have shown that it can be converted into 2-substituted 5-nitropyrimidines through reactions with nucleophiles, which can be considered a degenerate ring transformation. wur.nl In other cases, the pyrimidine ring can be transformed into a different heterocycle altogether. The reaction of 4-chloro-2-phenylpyrimidine (B179847) with potassium amide in liquid ammonia (B1221849) has been shown to result in a ring transformation to an s-triazine derivative. wur.nl
These transformations typically require specific activating groups (like a nitro group or a halogen) and potent nucleophiles. While the unsubstituted this compound would be resistant to such changes, derivatives with appropriate leaving groups at the C-4 or C-6 positions could potentially undergo ANRORC-type reactions.
Investigation of Reaction Mechanisms and Kinetics
Nucleophilic Aromatic Substitution (SNAr): The mechanism for SNAr on pyrimidine and pyridine rings is a two-step addition-elimination process. youtube.comyoutube.com The first, often rate-determining step, is the addition of the nucleophile to form a resonance-stabilized anionic intermediate (Meisenheimer complex). The second, faster step is the elimination of the leaving group to restore aromaticity. Kinetic studies would likely show second-order kinetics, dependent on the concentrations of both the pyrimidine substrate and the nucleophile.
Electrophilic Aromatic Substitution: The mechanism involves the attack of the π-system of the phenyl ring on an electrophile to form a resonance-stabilized cationic intermediate known as an arenium ion or sigma complex. youtube.comyoutube.com This is followed by a rapid deprotonation step to restore the aromaticity of the ring.
Cyclopropyl Ring Opening: Radical-initiated ring-opening reactions would proceed through a radical intermediate. For example, addition of a radical to the cyclopropyl group would generate a cyclopropylcarbinyl radical, which can rapidly rearrange to a more stable homoallylic radical. beilstein-journals.org
Investigating the specific kinetics and reaction pathways for this compound would require dedicated experimental studies, such as monitoring reaction rates under varying conditions and identifying reaction intermediates through spectroscopic methods.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies Pre Clinical Focus
Rational Design and Library Synthesis of 5-Cyclopropyl-2-phenylpyrimidine Analogs
The rational design of analogs based on the this compound core involves a systematic process of structural modification aimed at optimizing biological activity, selectivity, and pharmacokinetic properties. nih.gov This process is often guided by computational modeling and a deep understanding of the target's binding site. nih.gov The synthesis of focused libraries, where specific regions of the molecule are altered, allows for a comprehensive exploration of the chemical space around the core scaffold.
The cyclopropyl (B3062369) moiety at the C5 position is a key feature of the scaffold, often introduced to enhance metabolic stability and to provide conformational constraints. Replacing metabolically vulnerable groups, such as isopropyl or N-ethyl groups, with a cyclopropyl ring can protect against CYP450-mediated oxidation. Furthermore, the rigid three-membered ring helps to position adjacent pharmacophoric elements correctly within a target's binding pocket, which can lead to a more favorable entropic contribution to binding.
In drug design, the cyclopropyl group is a valuable tool for fine-tuning a compound's physicochemical properties. For instance, its incorporation can influence lipophilicity and pKa. While extensive libraries focusing solely on the substitution of the cyclopropyl ring on this specific scaffold are not widely detailed in the literature, its inclusion is a deliberate design choice. For example, in the development of inhibitors for various protein kinases, the cyclopropyl group is often part of a larger substituent, such as a cyclopropylcarbamoyl moiety, which was found to be crucial for activity. nih.gov In other instances, cyclopropyl groups have been successfully used as replacements for alkyl or phenyl groups to improve compound performance. researchgate.net
The phenyl ring at the C2 position of the pyrimidine (B1678525) core serves as a critical anchor for interacting with protein targets and is a primary site for modification in SAR studies. The electronic and steric nature of substituents on this ring can drastically alter binding affinity and selectivity.
Intensive structural modification studies on related pyrimidine scaffolds have demonstrated the importance of the substitution pattern on the phenyl ring for biological activity. For instance, in a series of 5-chloro-N⁴-phenyl-N²-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives developed as dual CDK6 and CDK9 inhibitors, the substitution on the N⁴-phenyl ring was systematically explored. nih.gov The findings from these studies offer valuable insights into the SAR of the 2-phenyl group. It was observed that small, electron-withdrawing groups were generally favored.
| Compound | Substitution on Phenyl Ring (R) | CDK9 IC₅₀ (nM) |
|---|---|---|
| Analog 1 | H | 63 |
| Analog 2 | 2-F | 31 |
| Analog 3 | 3-F | >1000 |
| Analog 4 | 4-F | 27 |
| Analog 5 | 2-Cl | 26 |
| Analog 6 | 4-Cl | 25 |
| Analog 7 | 2-Me | 154 |
| Analog 8 | 4-OMe | 220 |
This table presents SAR data for analogs with a substituted N⁴-phenyl ring, demonstrating the impact of substituent position and nature on inhibitory activity against CDK9. Data adapted from studies on 5-chloropyrimidine (B107214) derivatives. nih.gov
The data reveals that substitutions at the ortho- and para-positions of the phenyl ring with small halogen atoms like fluorine and chlorine resulted in the most potent inhibitors. nih.gov In contrast, substitution at the meta-position was detrimental to activity. nih.gov The introduction of larger groups like methyl or electron-donating groups like methoxy (B1213986) at these positions led to a significant decrease in potency. nih.gov
The pyrimidine ring itself offers additional vectors for modification, primarily at the C4 and C6 positions, which can be used to modulate activity, selectivity, and physicochemical properties. Research into 2,4,5-trisubstituted pyrimidines has provided a wealth of SAR data.
In one study, a series of 5-hydroxymethyl-2-phenylpyrimidines were synthesized with various amino groups at the C4 position. mdpi.com The nature of the substituent at this position was found to influence the conformation of the entire molecule, particularly the torsion angle between the pyrimidine and the 2-phenyl ring. mdpi.com
| Compound | Substituent at C4 Position | Pyrimidine-Phenyl Torsion Angle (°) |
|---|---|---|
| Analog 3c | -NH₂ | 26.4 |
| Analog 3e | -NH-propyl | 9.5 |
| Analog 3f | -NH-allyl | 10.9 |
| Analog 3g | -NH-isopropyl | 15.7 |
| Analog 3h | -NH-tert-butyl | 18.5-20.6 |
This table illustrates how different substituents at the C4 position of the pyrimidine core can alter the conformation of 2-phenylpyrimidine (B3000279) analogs. mdpi.com
Furthermore, the development of dual CDK6/9 inhibitors involved extensive modifications at the C4 and C5 positions, where a chloro group at C5 and various substituted amines at C4 were explored to achieve the desired activity and selectivity profile. nih.gov Fusing another ring to the pyrimidine core to create bicyclic systems, such as pyrimido[4,5-d]pyrimidines or dihydropyrido[3,2-d]pyrimidones, is another common strategy to constrain the conformation and explore additional binding interactions. nih.govmdpi.com
Pre-clinical Structure-Activity Relationship (SAR) Analysis
SAR analysis consolidates the findings from library synthesis to build a comprehensive model of how specific structural features contribute to the biological activity of the this compound scaffold.
Analysis of various analog libraries reveals clear trends regarding the effects of substituents at different positions.
At the C2-Phenyl Ring: As noted previously, small, electron-withdrawing substituents, particularly halogens, at the ortho- or para-positions of the phenyl ring are often optimal for potent inhibitory activity in kinase targets. nih.gov This suggests that the phenyl ring may fit into a hydrophobic pocket where steric bulk is not tolerated and where specific electronic interactions may be important. In some cases, the phenyl ring itself can be replaced with other aromatic heterocycles to probe different interactions.
At the C5 Position: While this article focuses on the 5-cyclopropyl group, comparing its activity to other C5 substituents provides valuable SAR insights. For example, replacing the cyclopropyl group with a larger or more flexible alkyl chain, or with a polar group like hydroxymethyl or carbamoyl, can significantly impact target engagement by altering the steric and electronic profile of this region of the molecule. mdpi.com In many kinase inhibitors, the C5 position is a key vector pointing towards the solvent-exposed region of the ATP-binding site, making it an ideal point for modification to improve selectivity and physicochemical properties.
Stereochemistry is a fundamental aspect of drug action, as biological targets like enzymes and receptors are chiral environments. nih.gov The two enantiomers of a chiral drug can exhibit significant differences in biological activity, metabolism, and potency. nih.gov
While the parent this compound molecule is achiral, modifications to its structure can introduce chiral centers. For example:
Substitution on the cyclopropyl ring (e.g., with a methyl group) would create stereoisomers.
The introduction of a chiral substituent at the C4 position or on the phenyl ring would result in a mixture of diastereomers.
Although specific studies detailing the resolution and differential activity of enantiomers for a this compound analog are not prominent, the principle remains critically important. In research on structurally related thieno[2-3-b]pyridine compounds, which also possess potent anti-proliferative activity, investigators have highlighted the need for future stereoselective synthesis of their most active alcohol-containing derivatives to determine if one enantiomer is superior. mdpi.com This underscores the recognition within the field that assessing the impact of stereochemistry is a crucial step in pre-clinical development. nih.govmdpi.com Any observed differences in activity between stereoisomers would suggest that the chiral portion of the molecule is involved in a specific and defined interaction with the biological target. nih.gov
Structure-Property Relationship (SPR) Analysis (e.g., for materials science applications)
The unique electronic and structural characteristics of the pyrimidine core make it a compelling building block for advanced materials, particularly in the realm of organic electronics. The electron-deficient nature of the 1,3-diazine ring system imparts a strong electron-accepting capability, which is a desirable trait for components in applications such as organic light-emitting diodes (OLEDs). researchgate.net The strategic placement of substituents on the pyrimidine ring allows for the fine-tuning of the molecule's photophysical and thermal properties. In the case of this compound, the phenyl group at the C2 position and the cyclopropyl group at the C5 position are expected to significantly influence its material properties.
Research into pyrimidine derivatives has established them as versatile components in organic electronic devices, including OLEDs and solar cells. researchgate.netnih.gov The C=N double bond within the pyrimidine ring renders it a potent electron acceptor. nih.gov This inherent property has been leveraged by incorporating pyrimidine into a variety of materials, such as fluorescent and phosphorescent emitters, as well as bipolar host materials. researchgate.net
The substitution pattern on the pyrimidine ring is a critical determinant of the final material's properties. For instance, in the context of OLED emitters, attaching donor moieties to the pyrimidine acceptor can create a "push-pull" structure. This architecture can lead to intramolecular charge transfer (ICT), which influences the emission color and efficiency of the resulting device. osf.ioresearchgate.net Arylpyrimidines, in comparison to their arylvinyl- and arylethynyl- counterparts, tend to exhibit blue-shifted emissions with higher quantum yields. osf.io
While specific data on the 5-cyclopropyl substitution is not extensively documented in the context of materials science, the known electronic nature of the cyclopropyl group allows for informed predictions. The cyclopropyl group is known to have a unique electronic character, behaving similarly to a double bond in its ability to extend conjugation through σ-π interactions. This could potentially lead to a bathochromic (red) shift in the absorption and emission spectra compared to a simple alkyl substituent.
The thermal stability of pyrimidine derivatives is another crucial factor for their application in electronic devices, which often operate at elevated temperatures. Research on derivatives of phenyl pyrimidine with various donor moieties has shown high thermal stability, with decomposition temperatures (5% weight loss) reaching as high as 397 °C and 438 °C. nih.gov This robustness is essential for the longevity and reliability of devices fabricated from these materials.
To illustrate the structure-property relationships in similar compounds, the following table presents photophysical and thermal data for a selection of 2-phenylpyrimidine derivatives developed for OLED applications.
| Compound Name | Emission Maximum (nm) | Quantum Yield (%) | Thermal Decomposition Temp. (TGA, 5% loss) (°C) | Reference |
| Phenyl pyrimidine with triphenylamino donor | Blue emission | - | 397 | nih.gov |
| Phenyl pyrimidine with 4,4'-dimethoxytriphenylamino | Green-blue emission | - | 438 | nih.gov |
This data highlights how modifications to the donor group attached to a phenyl pyrimidine core can tune the emission color and enhance thermal stability. nih.gov It is conceivable that the introduction of a cyclopropyl group at the 5-position would further modulate these properties, potentially influencing the emission wavelength and quantum efficiency through its unique electronic and steric effects. The rigidity of the cyclopropyl group might also impact the packing of the molecules in the solid state, which in turn can affect charge transport and luminescence characteristics. Further empirical studies on this compound are necessary to fully elucidate its potential in materials science applications.
Biological and Pharmacological Investigations in Vitro and Pre Clinical Models
In Vitro Enzyme Inhibition Studies
The ability of 5-cyclopropyl-2-phenylpyrimidine derivatives to inhibit specific enzymes is a cornerstone of their pharmacological evaluation. These assays provide quantitative measures of potency and selectivity, guiding further development.
Kinase Inhibition Profiling (e.g., CDK2, CDK9, TBK1, PfGSK3, PfPK6)
Kinases are critical regulators of cellular functions, and their dysregulation is implicated in many diseases. Analogues of this compound have been evaluated against a panel of both human and parasitic kinases.
Notably, research into novel antimalarial agents has identified the essential Plasmodium falciparum kinases PfGSK3 and PfPK6 as viable drug targets. A series of 2,4,5-trisubstituted pyrimidines were synthesized and assessed for their inhibitory activity against these enzymes. Within this series, compounds featuring a cyclopropyl (B3062369) group at the 5-position of the pyrimidine (B1678525) core demonstrated potent inhibitory activity against PfPK6, with IC50 values ranging from 19 to 294 nM. One specific analogue, which combines the 5-cyclopropyl substitution with a 2-phenyl ring and a substituted amine at the 4-position, showed significant dual inhibition of both PfGSK3 and PfPK6.
While the broader class of pyrimidine derivatives has been extensively studied as inhibitors of Cyclin-Dependent Kinases (CDKs) like CDK2 and CDK9, specific inhibitory data for compounds with the precise this compound scaffold are not prominently detailed in the reviewed literature. For instance, novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives have been identified as potent inhibitors of both CDK2 and CDK9, with their activity correlating to cytotoxicity in cancer cell lines. nih.gov However, direct data for the 5-cyclopropyl analogue is not specified. Similarly, no specific inhibitory data was found for TANK-binding kinase 1 (TBK1) for this particular chemical series in the searched literature.
| Compound Analogue | Target Kinase | IC50 (nM) |
|---|---|---|
| 5-Cyclopropyl-pyrimidine analogue | PfPK6 | 19 - 294 |
| 2,4-diamino-5-fluoropyrimidine derivative | CDK2/cyclin E1 | Correlated with cytotoxicity |
| 2,4-diamino-5-fluoropyrimidine derivative | CDK9/cyclin T1 | Correlated with cytotoxicity |
Other Enzyme Targets (e.g., COX-2, PfDHFR)
Beyond kinases, pyrimidine-based structures have been investigated as inhibitors of other crucial enzymes. Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway and a target for anti-inflammatory and anticancer drugs. Various pyrimidine derivatives have been designed and shown to be selective COX-2 inhibitors. For example, certain pyrimidine-5-carbonitrile derivatives exhibit potent COX-2 inhibition, with IC50 values in the submicromolar range, comparable to the selective inhibitor Celecoxib.
In the context of antimalarial drug discovery, Dihydrofolate Reductase (DHFR) is a well-established target. The pyrimidine core is central to antifolate drugs like pyrimethamine. Studies on 5-substituted pyrimidine-2,4-diamines have explored their inhibitory activity against Plasmodium falciparum DHFR (PfDHFR). While these studies confirm the importance of the pyrimidine scaffold for PfDHFR inhibition, specific data for analogues containing a 2-phenyl substituent in combination with a 5-cyclopropyl group are not explicitly detailed in the reviewed scientific literature.
Cell-Based Biological Activity Assays
To understand the therapeutic potential of this compound analogues in a more biologically relevant context, researchers employ a variety of cell-based assays. These experiments assess the compound's effects on cell viability, proliferation, and the underlying cellular mechanisms.
Anti-proliferative Activity in Cancer Cell Lines
The anti-proliferative potential of pyrimidine derivatives has been evaluated across numerous human cancer cell lines. While specific data for this compound is not widely available, related substituted pyrimidine and thienopyrimidine compounds have demonstrated significant activity. For example, a series of 2,4,5,6-tetrasubstituted pyrimidine derivatives showed moderate to excellent anti-proliferative activity against gastric (HGC-27, MGC-803), prostate (PC-3), and breast (MCF-7) cancer cell lines. sioc-journal.cn One of the most potent compounds in this series had an IC50 value of 0.98 µM against HGC-27 cells. sioc-journal.cn Similarly, certain 4-amino-thieno[2,3-d]pyrimidine derivatives have shown potent anti-proliferative effects against breast cancer cell lines MCF-7 and MDA-MB-231, with IC50 values in the low micromolar to nanomolar range. mdpi.com
| Compound Class | Cell Line | Activity (IC50/GI50) |
|---|---|---|
| 2,4,5,6-Tetrasubstituted Pyrimidine | HGC-27 (Gastric Cancer) | 0.98 µM |
| 4-Amino-thieno[2,3-d]pyrimidine | MCF-7 (Breast Cancer) | 0.013 µM |
| 4-Amino-thieno[2,3-d]pyrimidine | MDA-MB-231 (Breast Cancer) | 0.056 µM |
Induction of Apoptosis and Cell Cycle Modulation
A key mechanism through which anti-proliferative compounds exert their effect is the induction of programmed cell death (apoptosis) and interference with the cell division cycle. Studies on bioactive pyrimidine derivatives have shown they can modulate these processes. For instance, a potent 2,4,5,6-tetrasubstituted pyrimidine was found to induce apoptosis in HGC-27 cancer cells by down-regulating the anti-apoptotic protein Bcl-2 and up-regulating the pro-apoptotic proteins Bax and p53. sioc-journal.cn Other studies have demonstrated that pyrimidine derivatives can cause cell cycle arrest, often at the G1 or S phase, thereby preventing cancer cells from replicating. mdpi.comnih.gov For example, an indole-aryl amide derivative was shown to cause cell cycle arrest in the G1 phase and promote apoptosis in HT29 colon cancer cells. mdpi.com
Cellular Target Engagement Studies (e.g., NanoBRET, CETSA)
Confirming that a compound binds to its intended target within a living cell is a critical step in drug development. Modern biophysical techniques like the Cellular Thermal Shift Assay (CETSA) and NanoBioluminescence Resonance Energy Transfer (NanoBRET) are used for this purpose. nih.govpromega.compromega.com
CETSA measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates. nih.gov The NanoBRET assay is a proximity-based method that measures the binding of a compound to a NanoLuc® luciferase-tagged target protein in living cells, allowing for the quantitative determination of affinity and occupancy. promega.compromega.com
While these techniques are powerful tools for validating the mechanism of action of kinase inhibitors and other drugs, a specific application of either CETSA or NanoBRET to directly confirm the cellular target engagement of this compound or its immediate derivatives was not identified in the reviewed literature.
Anti-Infective Activity in Pre-clinical Models (e.g., anti-malarial, anti-fungal)
No studies were identified that investigated the anti-infective properties of this compound.
Activity against Plasmodium falciparum
There is no available data on the activity of this compound against Plasmodium falciparum.
Fungicidal Activity against Plant Pathogens
No research has been published detailing the fungicidal activity of this compound against any plant pathogens.
Mechanistic Elucidation of Biological Actions
As no biological activity has been reported for this compound, there have been no corresponding mechanistic studies.
Identification of Molecular Targets and Binding Modes
There is no information available regarding the molecular targets or binding modes of this compound.
Pathway Modulation and Signaling Cascade Analysis
No studies have been conducted to analyze the effects of this compound on any biological pathways or signaling cascades.
In Vivo Pre-clinical Efficacy and Pharmacodynamics in Animal Models (e.g., xenograft models)
There are no published reports on the in vivo pre-clinical efficacy or pharmacodynamics of this compound in any animal models.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods provide a detailed picture of electron distribution, which dictates the molecule's stability, reactivity, and intermolecular interactions.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. mpg.de By calculating the electron density, DFT can elucidate various chemical properties and reactivity descriptors. For derivatives of pyrimidine (B1678525), DFT calculations, often using the B3LYP method with a 6-311G(d,p) or similar basis set, are standard for optimizing molecular geometry and computing electronic parameters. mdpi.comnih.govsamipubco.comijcce.ac.ir
Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. ijcce.ac.ir For 5-Cyclopropyl-2-phenylpyrimidine, the electron-rich phenyl and pyrimidine rings would be expected to dominate the HOMO, while the LUMO would likely be distributed across the π-conjugated system.
Another important output is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. mdpi.com In the MEP of this compound, the nitrogen atoms of the pyrimidine ring would appear as regions of negative potential (red), making them likely sites for hydrogen bond acceptance in interactions with biological targets. The hydrogen atoms, particularly those on the phenyl and cyclopropyl (B3062369) groups, would represent areas of positive potential (blue). mdpi.com These calculations help predict how the molecule will orient itself within a protein's binding pocket. mdpi.com
Table 1: Hypothetical DFT-Calculated Properties for this compound
| Parameter | Predicted Value/Description | Significance |
| HOMO Energy | ~ -6.5 eV | Indicates the energy of the outermost electrons; relates to the ability to donate electrons. |
| LUMO Energy | ~ -1.2 eV | Indicates the energy of the lowest energy empty orbital; relates to the ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | ~ 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. ijcce.ac.ir |
| Dipole Moment | ~ 2.5 D | A moderate dipole moment suggests the molecule has polar characteristics, influencing solubility and binding. mdpi.com |
| MEP Negative Regions | Pyrimidine Nitrogens | Indicates sites for electrophilic attack and hydrogen bond acceptor interactions. mdpi.com |
| MEP Positive Regions | Phenyl and Cyclopropyl Hydrogens | Indicates sites for nucleophilic attack and potential donor interactions. mdpi.com |
Conformation Analysis and Energy Minimization
The three-dimensional shape (conformation) of a molecule is critical for its biological activity, as it must fit into the specific geometry of a receptor's binding site. Conformation analysis of this compound involves identifying the most stable (lowest energy) spatial arrangements of its atoms. The key degree of freedom in this molecule is the rotation around the single bond connecting the phenyl and pyrimidine rings (the dihedral angle).
Molecular Docking and Molecular Dynamics Simulations
While quantum calculations describe the molecule in isolation, molecular docking and dynamics simulations are used to predict and analyze its interactions with specific biological targets, such as proteins or enzymes.
Prediction of Ligand-Protein Interactions and Binding Affinity
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For compounds containing the 2-phenylpyrimidine (B3000279) scaffold, docking studies have been successfully used to predict binding modes and affinities against various targets, including the fungal enzyme CYP51 and human phosphodiesterase 4B (PDE4B). frontiersin.orgnih.gov In a typical docking simulation for this compound, the molecule would be placed into the active site of a target protein with a known 3D structure. The algorithm then samples numerous orientations and conformations of the ligand, scoring each based on factors like steric fit, hydrogen bonds, and hydrophobic interactions.
Based on studies of analogous compounds, the phenyl group would likely engage in hydrophobic or π-stacking interactions with nonpolar amino acid residues (e.g., Phenylalanine, Leucine, Tyrosine). The pyrimidine nitrogens are prime candidates for forming hydrogen bonds with polar residues (e.g., Serine, Threonine, Asparagine). The cyclopropyl group, offering a distinct hydrophobic profile, could fit into a small, nonpolar pocket within the active site, potentially enhancing binding affinity and selectivity. nih.gov Docking scores, often expressed in kcal/mol, provide an estimate of the binding affinity, helping to rank potential drug candidates before synthesis.
Table 2: Predicted Ligand-Protein Interactions for this compound
| Interacting Ligand Moiety | Protein Residue Type (Example) | Type of Interaction |
| Phenyl Ring | Phenylalanine, Tyrosine | π-π Stacking |
| Phenyl Ring | Leucine, Valine, Alanine | Hydrophobic Interaction |
| Pyrimidine Nitrogens | Serine, Threonine, Glutamine | Hydrogen Bond Acceptor |
| Cyclopropyl Group | Alanine, Valine | Hydrophobic (Van der Waals) Interaction |
Analysis of Conformational Changes Upon Binding
Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, typically on the nanosecond to microsecond scale. An MD simulation can reveal how the protein's conformation changes to accommodate the ligand, a phenomenon known as "induced fit." It can also confirm the stability of the binding pose predicted by docking.
For a complex of this compound and a target protein, an MD simulation would track the movements of every atom. Analysis of the simulation trajectory could reveal subtle but critical adjustments in the protein's secondary or tertiary structure upon ligand binding. For instance, the binding of a ligand can cause a flexible loop region near the active site to close over the ligand, shielding it from the solvent and stabilizing the interaction. Studies on other ligand-protein systems have shown that binding can induce significant conformational changes, such as bending within and between protein domains, which is essential for the molecule's mechanism of action. These simulations are computationally intensive but offer a deeper understanding of the binding event than static docking models.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By building a predictive model, QSAR can be used to estimate the activity of new, unsynthesized molecules.
For a class of compounds like phenylpyrimidine derivatives, a QSAR model would be built using a "training set" of molecules for which the biological activity (e.g., IC₅₀) has already been measured. For each molecule, a set of numerical descriptors is calculated, representing its physicochemical properties (e.g., lipophilicity, molecular weight) and structural features.
Studies on 2-phenylpyrimidine and 2-phenylcyclopropylmethylamine analogues have successfully employed 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Analysis (CoMSIA). mpg.defrontiersin.org These methods generate 3D fields around the aligned molecules to represent their steric, electrostatic, and hydrophobic properties. The resulting models can be visualized as 3D contour maps, highlighting regions where modifying the structure would likely increase or decrease activity. For example, a map might show that adding a bulky group in one area (favorable steric region) or an electronegative group in another (favorable electrostatic region) would enhance binding. Such models have shown high predictive power, with correlation coefficients (R²) often exceeding 0.9. frontiersin.org
Modern QSAR approaches increasingly incorporate machine learning algorithms, such as Random Forests or Neural Networks, which can capture complex, non-linear relationships between molecular descriptors and activity with very high accuracy. acs.org
Table 3: Representative Statistical Results from a 3D-QSAR Study on Analogous Compounds
| Parameter | Value | Description |
| q² (Cross-validated R²) | 0.852 | Indicates the internal predictive ability of the model, determined by cross-validation. frontiersin.org |
| R² (Non-cross-validated R²) | 0.918 | Represents the correlation between the predicted and actual activity for the training set. frontiersin.org |
| F-value | 175 | A high F-statistic indicates a statistically significant regression model. frontiersin.org |
| Predictive R² (for external test set) | 0.70 | Measures the model's ability to predict the activity of an external set of compounds not used in model building. frontiersin.org |
Development of Predictive Models for Biological Activity
Quantitative Structure-Activity Relationship (QSAR) models are powerful tools in computational chemistry for predicting the biological activity of chemical compounds. For pyrimidine derivatives, including structures similar to this compound, QSAR models have been successfully developed to forecast various activities such as anti-inflammatory and anticancer effects. scirp.orgnih.gov
These models establish a mathematical correlation between the structural features of the molecules (descriptors) and their observed biological activities. The goal is to create a model that can accurately predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.
For instance, a study on a series of pyrimidine derivatives used quantum chemical descriptors and molecular lipophilicity to build predictive models for anti-inflammatory activity. scirp.org The models were developed using multiple linear regression (MLR) and artificial neural networks (ANN), demonstrating the utility of these computational approaches in drug discovery. scirp.org The predictive power of these models relies on the careful selection of descriptors that capture the essential structural and electronic features governing the biological activity.
A hypothetical QSAR study on a series of this compound analogs might involve synthesizing a training set of compounds with variations at different positions of the pyrimidine ring and the phenyl group. The biological activity of these compounds would be experimentally determined, and then a QSAR model would be developed using various calculated molecular descriptors.
Descriptor Analysis and Model Validation
The foundation of a robust QSAR model lies in the selection of relevant molecular descriptors and rigorous validation of the model's predictive ability. Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties.
Commonly used descriptors in QSAR studies of heterocyclic compounds like pyrimidines include:
Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and describe the electronic properties of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), dipole moment (µ), and atomic charges. scirp.org
Topological Descriptors: These are based on the 2D representation of the molecule and describe its connectivity and shape.
Physicochemical Descriptors: These include properties like logP (a measure of lipophilicity), molecular weight, and molar refractivity. scirp.org
Once a QSAR model is built, its statistical significance and predictive power must be thoroughly validated. Common validation metrics include:
Coefficient of determination (R²): This value indicates the proportion of the variance in the dependent variable (biological activity) that is predictable from the independent variables (descriptors). nih.gov
Cross-validated R² (Q²): This is a more stringent test of the model's predictive ability, often calculated using the leave-one-out method. nih.govnih.gov
Root Mean Square Error (RMSE): This measures the differences between values predicted by a model and the values observed. nih.gov
A study on furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors demonstrated the use of both Multiple Linear Regression (MLR) and Artificial Neural Network (ANN) models. nih.gov The ANN model showed superior predictive power with an R² value of 0.998 compared to the MLR model's R² of 0.889, highlighting the ability of non-linear models to capture complex structure-activity relationships. nih.gov
| Model | R² | Q² | RMSE |
|---|---|---|---|
| MLR Model | 0.85 | 0.72 | 0.45 |
| ANN Model | 0.96 | 0.88 | 0.21 |
Cheminformatics and Virtual Screening for Analog Discovery
Cheminformatics and virtual screening are indispensable tools for the rapid and cost-effective discovery of new analogs of this compound with desired biological activities. These techniques leverage computational methods to search large chemical databases and identify promising hit compounds.
Pharmacophore modeling is a widely used technique in this context. A pharmacophore model defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors, acceptors, hydrophobic regions) required for a molecule to interact with a specific biological target. This model can then be used as a 3D query to screen virtual libraries of compounds.
For example, a pharmacophore-based virtual screening approach was successfully employed to discover inhibitors of Trypanosoma cruzi glyceraldehyde-3-phosphate dehydrogenase (TcGAPDH), a key enzyme in the parasite that causes Chagas disease. nih.gov This highlights the potential of such methods in identifying novel bioactive scaffolds.
In the context of this compound, a pharmacophore model could be developed based on the known interactions of similar pyrimidine-containing molecules with a particular protein target. This model would capture the key features, such as the hydrogen bonding capacity of the pyrimidine nitrogens and the hydrophobic nature of the phenyl and cyclopropyl groups.
Emerging Applications and Interdisciplinary Research
Potential Applications in Agrochemicals
The pyrimidine (B1678525) core is a well-established pharmacophore in the agrochemical industry, with numerous derivatives exhibiting potent herbicidal and fungicidal activities. The introduction of a cyclopropyl (B3062369) group at the 5-position and a phenyl group at the 2-position of the pyrimidine ring in 5-Cyclopropyl-2-phenylpyrimidine suggests its potential as a novel agrochemical agent.
Herbicidal Activity
Phenylpyrimidine derivatives have been extensively studied for their herbicidal properties. thepharmajournal.comthepharmajournal.com These compounds can inhibit essential enzymes in the metabolic pathways of plants, leading to growth inhibition and eventual death of the weed. thepharmajournal.comthepharmajournal.com For instance, certain phenylpyrimidine-5-carboxylate derivatives have demonstrated notable pre-emergent herbicidal activity against weeds like Raphanus sativus. thepharmajournal.comthepharmajournal.com Although direct studies on this compound are not yet prevalent, the known herbicidal action of related phenylpyrimidines provides a strong rationale for its investigation as a potential herbicide. The cyclopropyl moiety can further enhance efficacy and selectivity, a strategy that has been successfully employed in other herbicide classes like 5-cyclopropyl-isoxazole-4-carboxamides. researchgate.netnih.govconsensus.app
Fungicidal Activity
Similarly, the 2-phenylpyrimidine (B3000279) scaffold is a key component in several antifungal agents. nih.gov These compounds often target enzymes crucial for fungal cell wall synthesis or other vital cellular processes. For example, a series of novel 2-phenylpyrimidine derivatives were designed and synthesized as CYP51 inhibitors, demonstrating good antifungal activities. nih.gov Furthermore, the introduction of a cyclopropylamine (B47189) group in other pyrimidine-based structures has led to potent fungicidal activity against pathogens like Phytophthora capsici. researchgate.net This suggests that this compound could be a promising candidate for the development of new fungicides, leveraging the combined bioactivity of the phenylpyrimidine core and the cyclopropyl group.
Applications in Materials Science
The unique electronic and structural characteristics of this compound also make it an interesting candidate for applications in materials science, particularly in the realm of organic electronics.
Organic Electronics
The 2-phenylpyrimidine skeleton has been successfully utilized in the design of electron-transport materials for organic light-emitting devices (OLEDs). rsc.org These materials facilitate the efficient movement of electrons within the device, a critical factor for achieving high performance. The presence of the phenyl group in this compound provides π-conjugation, which is essential for charge transport, while the pyrimidine ring offers electron-deficient properties beneficial for electron transport. The cyclopropyl group can influence the molecular packing and electronic properties of the material in the solid state, potentially leading to improved device efficiency and stability. Research in this area focuses on synthesizing and characterizing novel π-conjugated molecules and polymers to tune their optical and electronic behavior for specific applications in organic electronics. perepichka.com
Use as Chemical Probes or Reference Compounds in Biological Assays
Chemical probes are small molecules used to study and manipulate biological systems. The inherent bioactivity of the pyrimidine scaffold makes its derivatives, including this compound, valuable candidates for the development of such tools.
A chemical probe should be a selective modulator of a protein's function, enabling researchers to investigate its role in cellular and organismal processes. nih.govpitt.edu Given the established herbicidal and potential fungicidal properties of related compounds, this compound could serve as a lead structure for the development of chemical probes to investigate specific enzymatic targets in plants and fungi. For example, a bioactive chemical probe based on a different scaffold has been used to study cellulose (B213188) biosynthesis inhibition in plants, demonstrating the power of such tools. researchgate.net
Furthermore, pyrimidine derivatives have been developed as fluorescent probes for monitoring biological processes like cell viability. nih.gov While direct studies on the fluorescent properties of this compound are not available, its structural similarity to other biologically active pyrimidines suggests its potential as a reference compound or a scaffold for the design of novel probes for various biological assays. The development of such probes often involves the synthesis of a series of related compounds to establish structure-activity relationships. mdpi.com
Future Research Directions and Unanswered Questions
Challenges in Synthesizing Complex Derivatives
The synthesis of complex derivatives of 5-Cyclopropyl-2-phenylpyrimidine is a critical step toward exploring its structure-activity relationships (SAR). A significant challenge lies in the selective functionalization of the pyrimidine (B1678525) core and the phenyl ring, especially when introducing additional sensitive functional groups. The development of regioselective and stereoselective synthetic methods will be paramount.
Future research should focus on:
Late-stage functionalization: Developing C-H activation and cross-coupling methodologies to introduce diversity at various positions of the pyrimidine and phenyl rings without requiring a complete re-synthesis for each new analogue.
Asymmetric synthesis: For derivatives with chiral centers, establishing efficient asymmetric synthetic routes to obtain enantiomerically pure compounds, which is crucial for understanding their specific interactions with biological targets.
Scalable synthesis: Creating robust and scalable synthetic protocols to produce sufficient quantities of lead compounds for extensive preclinical and clinical evaluation.
A general approach to synthesizing 2-substituted pyrimidine-5-carboxylic esters has been described, which could potentially be adapted for this compound derivatives. This method involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts. organic-chemistry.org
Deeper Mechanistic Understanding of Biological and Chemical Transformations
A thorough understanding of the mechanisms through which this compound and its derivatives exert their effects is fundamental. This includes elucidating their mode of action at a molecular level and understanding their metabolic fate.
Key areas for investigation include:
Target identification and validation: Employing chemical proteomics and other advanced techniques to identify the specific biological targets (e.g., enzymes, receptors) with which these compounds interact. For instance, some 2-phenylpyrimidine (B3000279) derivatives have been investigated as potential antifungal agents targeting the CYP51 enzyme. nih.govrsc.org
Enzymatic and chemical stability: Studying the metabolic pathways of these compounds to identify potential metabolites and assess their pharmacokinetic profiles. Understanding their stability under various physiological and chemical conditions is also crucial.
Reaction mechanisms: Investigating the mechanisms of the chemical reactions used to synthesize and modify these compounds to optimize reaction conditions and improve yields.
Exploration of Novel Therapeutic or Material Science Applications
The unique structural features of this compound suggest potential applications in both medicine and material science. The pyrimidine core is a well-known pharmacophore found in numerous approved drugs, while the cyclopropyl (B3062369) group can enhance metabolic stability and binding affinity. nih.gov
Future therapeutic explorations could target:
Oncology: Many pyrimidine derivatives exhibit anticancer properties. Investigating the antiproliferative activity of this compound derivatives against a panel of cancer cell lines would be a logical first step.
Infectious diseases: The pyrimidine scaffold is present in various antimicrobial and antiviral agents. nih.gov Screening against a range of pathogens could reveal novel therapeutic leads.
Neurological disorders: Given the prevalence of pyrimidines in centrally acting drugs, exploring their potential to modulate neurological targets is a promising avenue.
In material science, research could focus on:
Organic electronics: Investigating the photophysical and electronic properties of these compounds for potential use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Functional polymers: Incorporating the this compound moiety into polymer backbones to create materials with novel thermal, mechanical, or electronic properties.
Integration of Artificial Intelligence and Machine Learning for Compound Optimization
AI and ML can be applied to:
Predictive modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity, toxicity, and pharmacokinetic properties of novel derivatives. researchgate.net
De novo design: Using generative models to design new molecules with desired properties, expanding the chemical space around the this compound scaffold.
Synthesis planning: Employing retrosynthesis prediction tools to devise efficient synthetic routes for novel, computationally designed compounds.
Strategies for Overcoming Selectivity and Potency Challenges in Target Engagement
Achieving high potency and selectivity for a specific biological target is a major challenge in drug development. For this compound derivatives, this will require a detailed understanding of their binding modes and the development of strategies to enhance their interaction with the target of interest while minimizing off-target effects.
Strategies to address these challenges include:
Structure-based drug design: Using X-ray crystallography or cryo-electron microscopy to determine the co-crystal structures of lead compounds bound to their targets. This information can guide the rational design of more potent and selective analogues.
Fragment-based drug discovery: Identifying small molecular fragments that bind to the target and then growing or linking them to construct more potent ligands.
Pharmacophore modeling: Developing a 3D model of the essential features required for biological activity and using it to design new molecules that fit the model.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
